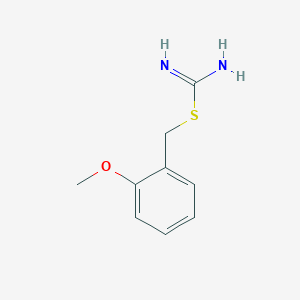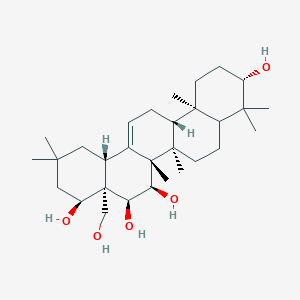![molecular formula C19H24N2O4 B231484 4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 16725-40-9](/img/structure/B231484.png)
4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane, also known as MVE-2, is a synthetic molecule that has been synthesized for various scientific research applications. This molecule has been found to have potential applications in the field of drug delivery, cancer treatment, and gene therapy.
Mécanisme D'action
The exact mechanism of action of 4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane is not fully understood. However, it is believed that this molecule works by enhancing the cellular uptake of drugs and gene therapy vectors. It has been shown to increase the uptake of liposomes, which are commonly used as drug delivery vehicles.
Biochemical and Physiological Effects:
4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane has been found to have minimal toxicity in vitro and in vivo. It has been shown to be biocompatible and to have a low immunogenicity. This molecule has been found to have minimal effects on cell viability and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane in lab experiments is its ability to enhance the cellular uptake of drugs and gene therapy vectors. This molecule has been shown to be biocompatible and to have minimal toxicity. However, one of the limitations of using 4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane is its relatively high cost.
Orientations Futures
There are several future directions for the research on 4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane. One of the potential applications of this molecule is in the field of cancer treatment. It has been shown to enhance the efficacy of chemotherapy drugs, and further research is needed to determine its potential as a standalone cancer treatment. Another potential application of 4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane is in the field of gene therapy. It has been shown to increase the uptake of gene therapy vectors, and further research is needed to determine its potential in this field. Additionally, further research is needed to optimize the synthesis method of 4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane to reduce its cost and increase its availability for scientific research.
Méthodes De Synthèse
4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane is synthesized by the reaction of 2-methoxy-4-hexadecen-1-ol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst. This reaction results in the formation of 4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane, which is a white crystalline solid.
Applications De Recherche Scientifique
4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane has been found to have potential applications in the field of drug delivery. It can be used as a carrier molecule for the delivery of drugs to specific cells or tissues. This molecule has also been found to have potential applications in cancer treatment and gene therapy. It has been shown to enhance the efficacy of chemotherapy drugs and to increase the uptake of gene therapy vectors.
Propriétés
Numéro CAS |
16725-40-9 |
|---|---|
Formule moléculaire |
C19H24N2O4 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
4-(2-methoxyhexadec-4-enoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C23H44O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24-4)18-25-19-22-20-26-23(2,3)27-22/h15-16,21-22H,5-14,17-20H2,1-4H3 |
Clé InChI |
CHPUBIWBHRLOHK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CCC(COCC1COC(O1)(C)C)OC |
SMILES canonique |
CCCCCCCCCCCC=CCC(COCC1COC(O1)(C)C)OC |
Synonymes |
4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)



![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)


